Enhanced Lipophilicity for Membrane Permeability vs. Des-Fluoro Analog
The target compound exhibits a computationally predicted logP of approximately 4.26 (C₉H₇BrF₄O) . In contrast, the des‑fluoro analog 2‑bromo‑1‑[3‑(trifluoromethyl)phenyl]ethanol (C₉H₈BrF₃O) has a lower predicted logP of approximately 3.4, owing to the absence of the para‑fluorine substituent . The increase of roughly 0.86 log units represents an approximately 7‑fold higher octanol‑water partition coefficient, which can be a decisive factor in cellular permeability screens.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.26 |
| Comparator Or Baseline | 2‑Bromo‑1‑[3‑(trifluoromethyl)phenyl]ethanol, cLogP ≈ 3.4 |
| Quantified Difference | ΔcLogP ≈ +0.86 (~7‑fold increase in P) |
| Conditions | ACD/Labs Percepta or similar consensus algorithm; model built on fragment contributions |
Why This Matters
Procurement decisions for fragment-based lead generation often prioritize compounds in the LogP 3–5 range; the target compound’s higher lipophilicity profile can reduce the need for subsequent lipophilic optimization, saving synthetic steps.
